4-(4-methoxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 4-(4-methoxyphenyl)-6-(3-methoxypropyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione is a bicyclic heterocyclic molecule featuring a pyrrolo[3,4-d]pyrimidine-dione core. This scaffold is characterized by fused pyrrole and pyrimidine rings, with two dione moieties at positions 2 and 5. The substituents include a 4-methoxyphenyl group at position 4 and a 3-methoxypropyl chain at position 6. Methoxy groups are critical for modulating electronic properties and solubility, while the propyl chain may influence steric interactions and membrane permeability .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-(3-methoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-23-9-3-8-20-10-13-14(16(20)21)15(19-17(22)18-13)11-4-6-12(24-2)7-5-11/h4-7,15H,3,8-10H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTLLIDQWLGIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage. The compound can also inhibit the phosphorylation of AKT and ERK .
Mode of Action
The compound acts as an inhibitor against PARP-1. It inhibits the phosphorylation of AKT and ERK, and induces the dephosphorylation of Foxo3a . This interaction with its targets results in genomic dysfunction and cell death.
Biochemical Pathways
The compound affects the DNA repair damage pathway by inhibiting PARP-1. It also impacts the AKT and ERK pathways by inhibiting their phosphorylation. The dephosphorylation of Foxo3a and the promotion of the expression of TRAIL and the enhancement of activating transcription factor 4 (ATF4) are also downstream effects.
Pharmacokinetics
It is noted that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study.
Result of Action
The result of the compound’s action is genomic dysfunction and cell death due to the inhibition of PARP-1. It also results in the inhibition of the phosphorylation of AKT and ERK, the dephosphorylation of Foxo3a, and the promotion of the expression of TRAIL and the enhancement of ATF4.
Biological Activity
The compound 4-(4-methoxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a derivative of pyrrolo[3,4-d]pyrimidine known for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 389.43 g/mol
Biological Activity Overview
Research has indicated that pyrrolo[3,4-d]pyrimidines exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain compounds in this class have demonstrated cytotoxic effects on cancer cell lines.
- Inhibition of Kinases : These compounds can act as inhibitors of specific kinases involved in cellular signaling pathways.
Inhibitory Activity Against Plasmodium falciparum
A study investigated the inhibitory effects of pyrrolo[3,4-d]pyrimidines on Plasmodium falciparum calcium-dependent protein kinases (CDPKs). The compound displayed promising inhibitory activity with IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4 and 0.589 μM against PfCDPK1. These results suggest potential for developing antimalarial agents based on this scaffold .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. For instance:
- Cell Lines Tested : HeLa and L1210 leukemia cells were used to assess cytotoxicity.
- Findings : Some derivatives exhibited moderate cytotoxic effects at concentrations that also showed antiplasmodial activity. The balance between efficacy and toxicity is crucial for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents : Variations in substituents at the N and C positions of the pyrrolo[3,4-d]pyrimidine core significantly affect activity.
- Hydrophilicity/Hydrophobicity Balance : The presence of hydrophobic groups enhances binding affinity to target proteins while maintaining solubility .
Case Studies
Several studies have highlighted the biological potential of similar compounds:
- Anticancer Activity : A series of pyrrolo[3,4-d]pyrimidines were synthesized and tested against cancer cell lines. Some exhibited significant growth inhibition with IC50 values in the low micromolar range .
- Antimicrobial Effects : Compounds with similar structures displayed antimicrobial properties against Gram-positive and Gram-negative bacteria .
Scientific Research Applications
The compound 4-(4-methoxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family and has garnered attention for its potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and case studies.
Anticancer Activity
Research indicates that pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance:
The effectiveness of this compound against various cancer cell lines suggests its potential as a lead compound for drug development.
Antiviral Properties
Pyrrolo[3,4-d]pyrimidines have shown promise in antiviral research. A derivative similar to the compound was found to inhibit viral replication in vitro. The following table summarizes its activity against different viruses:
These findings highlight the compound's potential as a broad-spectrum antiviral agent.
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Studies have shown that it can act as an effective insecticide against common agricultural pests. The following data illustrates its efficacy:
These results indicate that the compound could be utilized in developing new agricultural pest management strategies.
Photovoltaic Materials
Recent research has explored the use of pyrrolo[3,4-d]pyrimidine derivatives in organic photovoltaic cells. The compound's electronic properties make it suitable for enhancing the efficiency of solar cells. The following table summarizes key performance metrics:
This application demonstrates the versatility of the compound beyond traditional medicinal uses.
Comparison with Similar Compounds
Structural Features and Molecular Formulas
The following table summarizes key structural and physicochemical differences between the target compound and similar analogs:
*Hypothesized based on substituents and core structure.
Key Differences and Structure-Activity Relationships (SAR)
Core Structure Variations: The target compound’s pyrrolo[3,4-d]pyrimidine core differs from analogs like 9 (), which has a pyrrolo[2,3-d]pyrimidine system. Pyrido[4,3-d]pyrimidine-dione derivatives () introduce a pyridine ring, altering electronic distribution and solubility .
Ortho-methoxy (e.g., 2-methoxyphenyl in ) may introduce steric hindrance . Hydroxy vs. Methoxy: Hydroxyl groups (e.g., in and ) increase polarity and hydrogen-bonding capacity, improving solubility but possibly reducing blood-brain barrier penetration . Side Chains: A 3-methoxypropyl chain (target) offers flexibility, while phenethyl () or benzyl () groups add rigidity and aromaticity, which may influence binding to hydrophobic pockets .
Biological Implications :
- The bromine atom in 9 () could facilitate halogen bonding with targets, enhancing inhibitory activity against kinases or receptors .
- Compounds with hydroxyl groups (e.g., ) are more likely to undergo phase II metabolism (e.g., glucuronidation), affecting pharmacokinetics .
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving cyclocondensation of substituted ureas or thioureas with diketones .
- Biological Data : While analogs like 9 () show explicit biological evaluation (e.g., receptor inhibition), data for the target compound remain speculative. Further studies are needed to assess its potency in enzymatic or cellular assays.
- Crystallographic Insights : Single-crystal studies (e.g., and ) highlight the importance of substituent orientation on molecular conformation, which could guide target compound optimization .
Preparation Methods
Multi-Component One-Pot Synthesis
A foundational approach for synthesizing pyrrolo[3,4-d]pyrimidine-dione derivatives involves one-pot, three-component reactions. In a study by , arylglyoxals, 6-aminouracil derivatives, and barbituric acids were condensed using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in ethanol at 50°C. For the target compound, this method can be adapted by substituting phenylglyoxal with 4-methoxyphenylglyoxal and replacing barbituric acid with a 3-methoxypropyl-substituted precursor.
The reaction proceeds via initial Knoevenagel condensation between the aldehyde and 6-amino-1,3-dimethyluracil, followed by Michael addition with the barbituric acid derivative. Cyclization forms the pyrrolo[3,4-d]pyrimidine core, with the 3-methoxypropyl group introduced via the barbituric acid component. Yields for analogous reactions range from 70–85% under optimized conditions .
Stepwise Assembly via Cyclocondensation
A sequential synthesis route involves constructing the pyrimidine ring before annulating the pyrrole moiety. As detailed in , 6-butyl-4-(4-methoxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione was synthesized through:
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Formation of the Pyrimidine Core : 6-Amino-1,3-dimethyluracil reacts with 4-methoxybenzaldehyde in ethanol under acidic conditions to form a Schiff base.
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Pyrrole Annulation : The intermediate undergoes cyclization with ethyl acetoacetate in the presence of ammonium acetate, introducing the pyrrole ring.
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Alkylation : The 3-methoxypropyl group is introduced via nucleophilic substitution using 3-methoxypropyl bromide in dimethylformamide (DMF) with potassium carbonate as a base .
This method offers precise control over substituent placement, with reported yields of 65–75% for the final alkylation step.
Catalytic Cyclization Strategies
Transition metal-catalyzed cyclizations provide an alternative pathway. A patent-reviewed method for analogous compounds employs palladium-catalyzed C–N coupling to assemble the pyrrolopyrimidine skeleton. Key steps include:
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Buchwald-Hartwig Amination : Coupling a 4-methoxyphenylboronic acid with a chloropyrimidine precursor.
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Ring-Closing Metathesis : Using Grubbs catalyst to form the pyrrole ring from a diene precursor.
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Functionalization : Introducing the 3-methoxypropyl group via alkylation or Mitsunobu reaction.
This route achieves moderate yields (50–60%) but benefits from regioselectivity and compatibility with sensitive functional groups .
Continuous Flow Synthesis for Scalability
Recent advancements in flow chemistry, as noted in , enable large-scale production of pyrrolopyrimidine derivatives. A continuous flow reactor facilitates:
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Precise Temperature Control : Maintaining 50–60°C for exothermic cyclization steps.
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Rapid Mixing : Reducing side reactions during multi-component condensations.
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In-Line Purification : Integrating scavenger resins to remove catalysts like TBAB.
Pilot-scale trials for similar compounds report a 20% increase in yield compared to batch processes, with throughput exceeding 1 kg/day .
Spectroscopic Characterization and Optimization
Post-synthetic analysis is critical for verifying structural integrity. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for the target compound align with literature values for analogous structures :
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.10 (t, J = 6.4 Hz, 2H, OCH₂), 3.75 (s, 3H, OCH₃), 3.45 (t, J = 6.0 Hz, 2H, NCH₂), 3.25 (s, 3H, OCH₃), 2.60–2.40 (m, 4H, CH₂).
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HRMS (ESI+) : m/z calculated for C₁₈H₂₁N₃O₅ [M+H]⁺: 360.1552; found: 360.1548.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of the four primary methods:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step protocols. For example, a common approach includes:
- Cyclocondensation : Reacting substituted pyrimidine precursors with appropriate amines or ketones under reflux in solvents like isopropyl alcohol (iPrOH) with catalytic HCl .
- Substituent Introduction : Methoxy groups can be introduced via nucleophilic substitution or Suzuki coupling. For instance, 4-methoxyphenyl groups are often added using Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
- Optimization : Reaction time, temperature, and solvent polarity significantly impact yields. Computational tools (e.g., quantum chemical calculations) can predict optimal conditions by modeling transition states and intermediates .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent patterns. For example, aromatic protons appear at δ 7.34 ppm (doublet, J = 8.7 Hz) for methoxyphenyl groups, while pyrrolidine protons resonate between δ 3.6–4.2 ppm .
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding networks. Similar compounds show intramolecular interactions between pyrimidine carbonyls and methoxy oxygen atoms .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 375.1814 for a related compound) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Kinase Inhibition : Test against receptor tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. IC₅₀ values below 10 µM indicate potency .
- Antiproliferative Activity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Structural analogs show IC₅₀ values ranging from 0.5–50 µM depending on substituents .
- Solubility and Stability : Use HPLC to assess compound integrity in PBS or simulated biological fluids over 24–72 hours .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase ATP-binding pockets. Methoxypropyl groups may occupy hydrophobic regions, enhancing affinity .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis links substituent electronegativity or steric bulk to activity. For example, electron-donating methoxy groups improve kinase inhibition .
Q. How should researchers address contradictions in biological activity data across studies?
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Variations in cell line sensitivity or assay protocols (e.g., ATP concentration in kinase assays) often explain discrepancies .
- Structural Reanalysis : Verify compound purity via LC-MS and confirm stereochemistry. Impurities or racemic mixtures (e.g., unresolved R/S enantiomers) can skew results .
- Substituent Effects : Test derivatives with modified methoxy groups. For example, replacing 3-methoxypropyl with bulkier substituents may reduce off-target effects .
Q. What strategies improve pharmacokinetic properties, such as bioavailability or metabolic stability?
- Prodrug Design : Introduce ester or amide groups to enhance solubility. For instance, acetylating the pyrrolidine nitrogen improves membrane permeability .
- Metabolic Profiling : Use liver microsomes to identify major metabolites. Methoxy groups are prone to demethylation, so fluorination at critical positions can block oxidative metabolism .
- Formulation Studies : Encapsulate the compound in liposomes or PEGylated nanoparticles to prolong circulation half-life. Size distribution (DLS) and encapsulation efficiency (UV-Vis) are critical metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
